molecular formula C16H12Cl2N4O2 B5985089 3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Cat. No. B5985089
M. Wt: 363.2 g/mol
InChI Key: NXEKMWMCZHRQKT-UHFFFAOYSA-N
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Description

3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the triazole family, which has been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is not fully understood. However, it has been suggested that the compound may act by inhibiting the synthesis of nucleic acids in microorganisms. It has also been suggested that the compound may act by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antitumor activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is its broad-spectrum antimicrobial activity. It has been shown to be effective against a wide range of microorganisms, including both gram-positive and gram-negative bacteria. However, one of the limitations of this compound is its potential toxicity. It has been reported to be toxic to human cells at high concentrations.

Future Directions

There are several future directions for the study of 3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One direction is the development of new derivatives of this compound with improved efficacy and reduced toxicity. Another direction is the study of the mechanism of action of this compound to better understand its biological activity. Additionally, the use of this compound as a diagnostic tool for bacterial infections could be further explored. Finally, the potential use of this compound in combination with other antimicrobial agents could be investigated to enhance its efficacy.

Synthesis Methods

The synthesis of 3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves the reaction of 3,4-dichlorobenzyl chloride with 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is obtained in high yields and can be purified by recrystallization.

Scientific Research Applications

3,4-dichlorobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a diagnostic tool for bacterial infections.

properties

IUPAC Name

(3,4-dichlorophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O2/c17-12-7-6-10(8-13(12)18)9-24-16(23)14-15(19)21-22(20-14)11-4-2-1-3-5-11/h1-8H,9H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEKMWMCZHRQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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